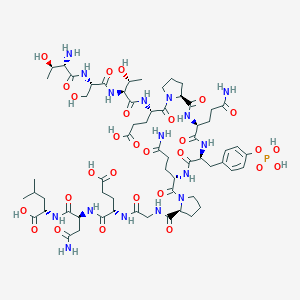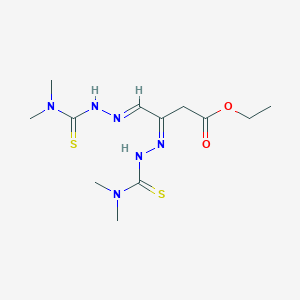
Ethyl 3,4-dioxobutyrate-di-(4,4-dimethylthiosemicarbazone)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3,4-dioxobutyrate-di-(4,4-dimethylthiosemicarbazone) (EDDTC) is a chemical compound that has been studied extensively for its potential applications in scientific research. EDDTC is a member of the thiosemicarbazone family of compounds, which are known to have a wide range of biological activities. In
Wirkmechanismus
The mechanism of action of Ethyl 3,4-dioxobutyrate-di-(4,4-dimethylthiosemicarbazone) is not fully understood, but it is thought to involve the chelation of metal ions, such as iron and copper, that are essential for the growth and proliferation of cancer cells and bacteria. By chelating these metal ions, Ethyl 3,4-dioxobutyrate-di-(4,4-dimethylthiosemicarbazone) disrupts the normal functioning of these cells and inhibits their growth.
Biochemische Und Physiologische Effekte
Ethyl 3,4-dioxobutyrate-di-(4,4-dimethylthiosemicarbazone) has been shown to have a range of biochemical and physiological effects. In cancer cells, Ethyl 3,4-dioxobutyrate-di-(4,4-dimethylthiosemicarbazone) has been shown to induce apoptosis, or programmed cell death, and inhibit angiogenesis, the formation of new blood vessels that are necessary for tumor growth. In bacterial cells, Ethyl 3,4-dioxobutyrate-di-(4,4-dimethylthiosemicarbazone) has been shown to disrupt the cell membrane and inhibit the synthesis of DNA and RNA.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of Ethyl 3,4-dioxobutyrate-di-(4,4-dimethylthiosemicarbazone) is that it is relatively easy to synthesize and has a low toxicity profile. However, one limitation of Ethyl 3,4-dioxobutyrate-di-(4,4-dimethylthiosemicarbazone) is that it is not very soluble in water, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are many potential future directions for research on Ethyl 3,4-dioxobutyrate-di-(4,4-dimethylthiosemicarbazone). One area of interest is the development of Ethyl 3,4-dioxobutyrate-di-(4,4-dimethylthiosemicarbazone)-based therapies for cancer and infectious diseases. Another area of interest is the study of Ethyl 3,4-dioxobutyrate-di-(4,4-dimethylthiosemicarbazone)'s mechanism of action and its interactions with metal ions and other biomolecules. Additionally, there is potential for the development of new Ethyl 3,4-dioxobutyrate-di-(4,4-dimethylthiosemicarbazone) derivatives with improved solubility and bioavailability.
Synthesemethoden
Ethyl 3,4-dioxobutyrate-di-(4,4-dimethylthiosemicarbazone) can be synthesized through a simple two-step reaction. The first step involves the condensation of ethyl acetoacetate and thiosemicarbazide to form ethyl 2-(4,4-dimethylthiosemicarbazone)acetoacetate. The second step involves the oxidation of this compound with potassium permanganate to form Ethyl 3,4-dioxobutyrate-di-(4,4-dimethylthiosemicarbazone).
Wissenschaftliche Forschungsanwendungen
Ethyl 3,4-dioxobutyrate-di-(4,4-dimethylthiosemicarbazone) has been studied for its potential applications in a variety of scientific fields, including cancer research, neurodegenerative disease research, and infectious disease research. In cancer research, Ethyl 3,4-dioxobutyrate-di-(4,4-dimethylthiosemicarbazone) has been shown to inhibit the growth of cancer cells in vitro and in vivo. In neurodegenerative disease research, Ethyl 3,4-dioxobutyrate-di-(4,4-dimethylthiosemicarbazone) has been shown to protect against the toxic effects of amyloid beta, a protein that is associated with Alzheimer's disease. In infectious disease research, Ethyl 3,4-dioxobutyrate-di-(4,4-dimethylthiosemicarbazone) has been shown to inhibit the growth of bacteria and viruses.
Eigenschaften
CAS-Nummer |
140197-70-2 |
|---|---|
Produktname |
Ethyl 3,4-dioxobutyrate-di-(4,4-dimethylthiosemicarbazone) |
Molekularformel |
C12H22N6O2S2 |
Molekulargewicht |
346.5 g/mol |
IUPAC-Name |
ethyl (3Z,4E)-3,4-bis(dimethylcarbamothioylhydrazinylidene)butanoate |
InChI |
InChI=1S/C12H22N6O2S2/c1-6-20-10(19)7-9(14-16-12(22)18(4)5)8-13-15-11(21)17(2)3/h8H,6-7H2,1-5H3,(H,15,21)(H,16,22)/b13-8+,14-9- |
InChI-Schlüssel |
XOFAWCJBAGCQLP-MGDWIPCISA-N |
Isomerische SMILES |
CCOC(=O)C/C(=N/NC(=S)N(C)C)/C=N/NC(=S)N(C)C |
SMILES |
CCOC(=O)CC(=NNC(=S)N(C)C)C=NNC(=S)N(C)C |
Kanonische SMILES |
CCOC(=O)CC(=NNC(=S)N(C)C)C=NNC(=S)N(C)C |
Synonyme |
Cu-DM-Et DM-Et ethyl 3,4-dioxobutyrate-di-(4,4-dimethylthiosemicarbazone) Zn-DM-Et |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



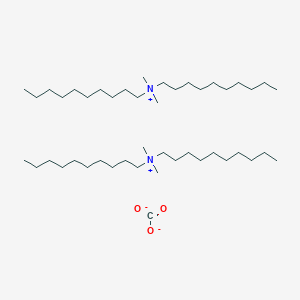
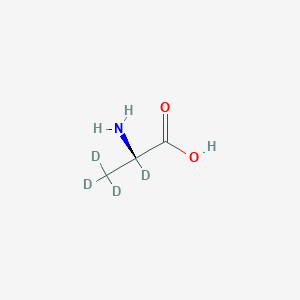
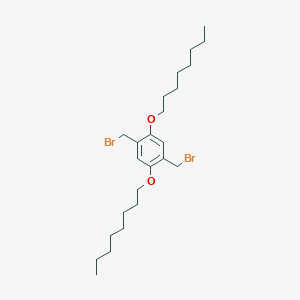
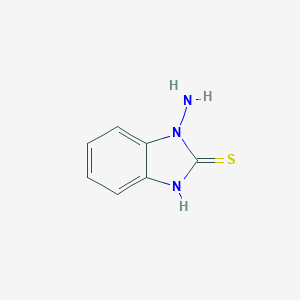
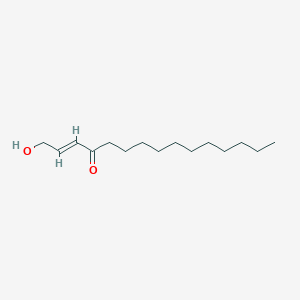
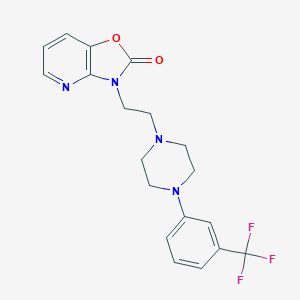
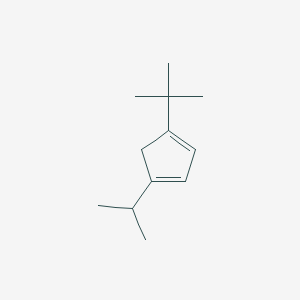
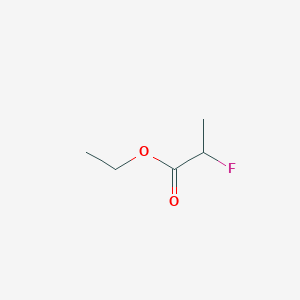
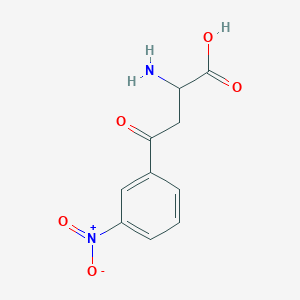
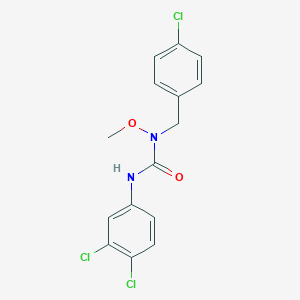
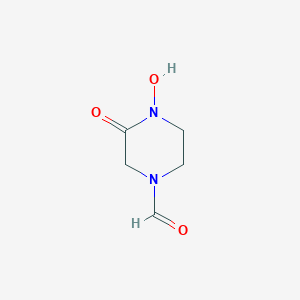
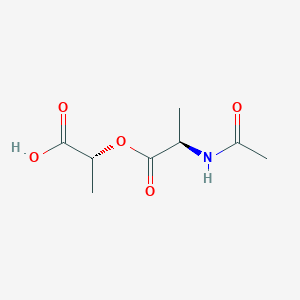
![[1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B136975.png)
